molecular formula C20H18N4O B606575 Cdk8-IN-4 CAS No. 1613638-82-6

Cdk8-IN-4

Katalognummer B606575
CAS-Nummer: 1613638-82-6
Molekulargewicht: 330.39
InChI-Schlüssel: VFKCKMKPKIUZOF-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cdk8-IN-4 is an inhibitor of CDK8, a member of the cyclin-dependent kinase family . It was extracted from patent WO2014090692A1, compound example 16, with an IC50 of 0.2 nM . CDK8 regulates gene expression by phosphorylating transcription factors and can control the transcription process through the Mediator complex .

Wissenschaftliche Forschungsanwendungen

  • Role in Cancer Therapy : Cdk8-IN-4, due to its inhibitory effects on Cyclin-dependent kinase 8 (CDK8), is being explored as a potential therapeutic agent in cancer treatment. CDK8 has been identified as a key oncogenic driver in various cancers, including colorectal, breast, and hematological malignancies, through its involvement in oncogenic Wnt-β-catenin signaling and other pathways (Philip et al., 2018).

  • Impact on Tumor Dedifferentiation and Stem Cell Pluripotency : CDK8 plays a critical role in maintaining tumor dedifferentiation and embryonic stem cell pluripotency. Its expression is correlated with the embryonic stem cell state, and its inhibition can lead to differentiation in stem cells and tumor cells (Adler et al., 2012).

  • Involvement in Epithelial-to-Mesenchymal Transition : Mutated K-ras can stimulate CDK8 expression, and both CDK8 and mutated K-ras promote the invasion and migration of pancreatic cancer cells via the Wnt/β-catenin signaling pathway. This indicates a role for CDK8 in the epithelial-to-mesenchymal transition (EMT), a process critical in cancer metastasis (Xu et al., 2015).

  • General Transcriptional Regulation : CDK8 has been described as both a transcriptional repressor and activator, depending on the context. It's involved in several transcriptional programs of biomedical importance, such as the p53 network and the Wnt/β-catenin pathway (Galbraith et al., 2010).

  • Role in Osteoclastogenesis and Bone Healing : CDK8/19 inhibitors have been shown to suppress osteoclastogenesis and promote osteoblast mineralization and cancellous bone healing. This suggests potential applications in treating bone-related diseases (Amirhosseini et al., 2019).

  • Diverse Biological Functions and Disease Implications : The diverse functions of CDK8/19 in cellular homeostasis and disease development, especially in cancer, highlight the importance of understanding their role in Mediator kinase biology and potential as therapeutic targets (Dannappel et al., 2019).

  • Development of CDK8 Inhibitors : Recent efforts have focused on designing and synthesizing new CDK8 inhibitors as potential anti-leukemic agents. These compounds have shown selectivity for CDK8 and effectiveness in killing AML-cancer cell lines (Solum et al., 2020).

Safety And Hazards

Based on the available safety data sheets, Cdk8-IN-4 is not classified as a hazardous substance or mixture .

Zukünftige Richtungen

CDK8 has emerged as a promising target for inhibiting cancer cell function, intensifying efforts towards the development of CDK8 inhibitors as potential cancer therapeutics . The investigation of combining CDK8 inhibitors with chemotherapy or radiotherapy is warranted in future research, as it potentially will enhance the therapeutic efficacy and long-term survival rate of cancer patients .

Eigenschaften

IUPAC Name

(2R)-2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKCKMKPKIUZOF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk8-IN-4

Citations

For This Compound
2
Citations
W Xu, XJ Xie, AK Faust, M Liu, X Li, F Chen… - International journal of …, 2020 - mdpi.com
Cyclin-dependent kinase 8 (CDK8) and its regulatory partner Cyclin C (CycC) play conserved roles in modulating RNA polymerase II (Pol II)-dependent gene expression. To understand …
Number of citations: 8 www.mdpi.com
XJ Xie, FN Hsu, X Gao, W Xu, JQ Ni, Y Xing… - PLoS …, 2015 - journals.plos.org
The steroid hormone ecdysone and its receptor (EcR) play critical roles in orchestrating developmental transitions in arthropods. However, the mechanism by which EcR integrates …
Number of citations: 45 journals.plos.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.